

Technical Support Center: MU1742 Target Engagement

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MU1742
Cat. No.: B10856059

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This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular target engagement of **MU1742**, a potent and selective chemical probe for Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Frequently Asked Questions (FAQs)

Q1: What is **MU1742** and what are its primary cellular targets?

A1: **MU1742** is a chemical probe that selectively inhibits the protein kinases CK1 δ and CK1 ϵ .[\[1\]](#)[\[2\]](#)[\[3\]](#) At higher concentrations, it can also inhibit CK1 α .[\[2\]](#)[\[4\]](#) These kinases are crucial components of various signaling pathways, including Wnt, Hedgehog, and Hippo, which regulate numerous cellular processes.[\[2\]](#)[\[5\]](#) A structurally similar but inactive compound, MU2027, is available as a negative control for experiments.[\[1\]](#)[\[2\]](#)

Q2: How can I directly measure the binding of **MU1742** to its targets in live cells?

A2: The NanoBRET™ Target Engagement Assay is a recommended method for quantifying the interaction of **MU1742** with CK1 δ and CK1 ϵ in living cells.[\[1\]](#)[\[5\]](#) This technique measures the binding of a small molecule inhibitor to a NanoLuc® luciferase-tagged protein target.

Q3: What are the expected potency values for **MU1742** in cellular assays?

A3: The cellular potency of **MU1742** has been determined using the NanoBRET™ assay in HEK293 cells. The half-maximal effective concentrations (EC50) are provided in the table below. For cellular assays, it is recommended to use **MU1742** at concentrations below 5 μM.[5]

Q4: How can I assess the functional consequences of **MU1742** target engagement in cells?

A4: The functional consequences of **MU1742** binding to CK1δ/ε can be evaluated by monitoring the phosphorylation of downstream substrates. A key substrate is Dishevelled (DVL), a central component of the Wnt signaling pathway. Inhibition of CK1δ/ε by **MU1742** can be observed as a change in the phosphorylation status of DVL3, often detected as a mobility shift on a Western blot.[1]

Q5: What is a suitable negative control for my **MU1742** experiments?

A5: The compound MU2027 is the recommended negative control for **MU1742**. [1][2] It is structurally related to **MU1742** but does not exhibit significant inhibitory activity against CK1 isoforms, making it ideal for distinguishing specific effects of **MU1742** from off-target or compound-specific effects.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or weak signal in NanoBRET™ assay	Suboptimal transfection efficiency of the NanoLuc®-CK1 fusion construct.	Optimize transfection conditions (e.g., DNA concentration, transfection reagent, cell density).
Incorrect concentration of the NanoBRET™ tracer.	Titrate the tracer to determine the optimal concentration for your cell type.	
Low expression of the target protein.	Use a stronger promoter or a different cell line with higher endogenous expression.	
Inconsistent results in Western blot for DVL3 phosphorylation	Variable cell lysis and protein extraction.	Ensure consistent and complete cell lysis using an appropriate lysis buffer with phosphatase and protease inhibitors.
Poor antibody quality.	Use a validated antibody specific for DVL3 and phospho-DVL.	
Cells are not synchronized.	Synchronize cell cultures to ensure a consistent state of the signaling pathway.	
High background in TopFlash reporter assay	Leaky promoter in the reporter construct.	Use a reporter with a minimal promoter and titrate the amount of transfected plasmid.
Overexpression of pathway components.	Optimize the amount of transfected DVL3 and CK1ε plasmids to avoid artificial activation.	

Quantitative Data Summary

The following table summarizes the in vitro and cellular potency of **MU1742** against various CK1 isoforms.

Assay Type	Target	Potency (IC50/EC50)
In vitro Inhibition	CK1 α 1	7.2 nM
CK1 α 1L	520 nM	
CK1 δ	6.1 nM	
CK1 ϵ	27.7 nM	
Cellular Target Engagement (NanoBRET™)	CK1 δ	47 nM
CK1 ϵ	220 nM	
CK1 α 1	3500 nM	

Data sourced from EUbOPEN and the Structural Genomics Consortium.[\[5\]](#)

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol is adapted from the methods used to characterize **MU1742**.[\[1\]](#)[\[5\]](#)

Materials:

- HEK293 cells
- NanoLuc®-CK1 δ or NanoLuc®-CK1 ϵ fusion vector
- NanoBRET™ tracer
- **MU1742** and MU2027 (negative control)
- Opti-MEM™ I Reduced Serum Medium

- Transfection reagent (e.g., Lipofectamine® 3000)
- White, opaque 96-well assay plates

Procedure:

- Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
- Transfect the cells with the appropriate NanoLuc®-CK1 fusion vector according to the manufacturer's protocol.
- 24 hours post-transfection, prepare serial dilutions of **MU1742** and MU2027.
- Remove the culture medium from the cells and replace it with Opti-MEM™ containing the NanoBRET™ tracer and the compound dilutions.
- Incubate the plate at 37°C and 5% CO₂ for 2 hours.
- Add the NanoBRET™ substrate and read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
- Calculate the NanoBRET™ ratio and plot the data against the compound concentration to determine the EC₅₀ value.

Western Blot for DVL3 Phosphorylation

This protocol assesses the functional inhibition of CK1δ/ε by **MU1742**.[\[1\]](#)

Materials:

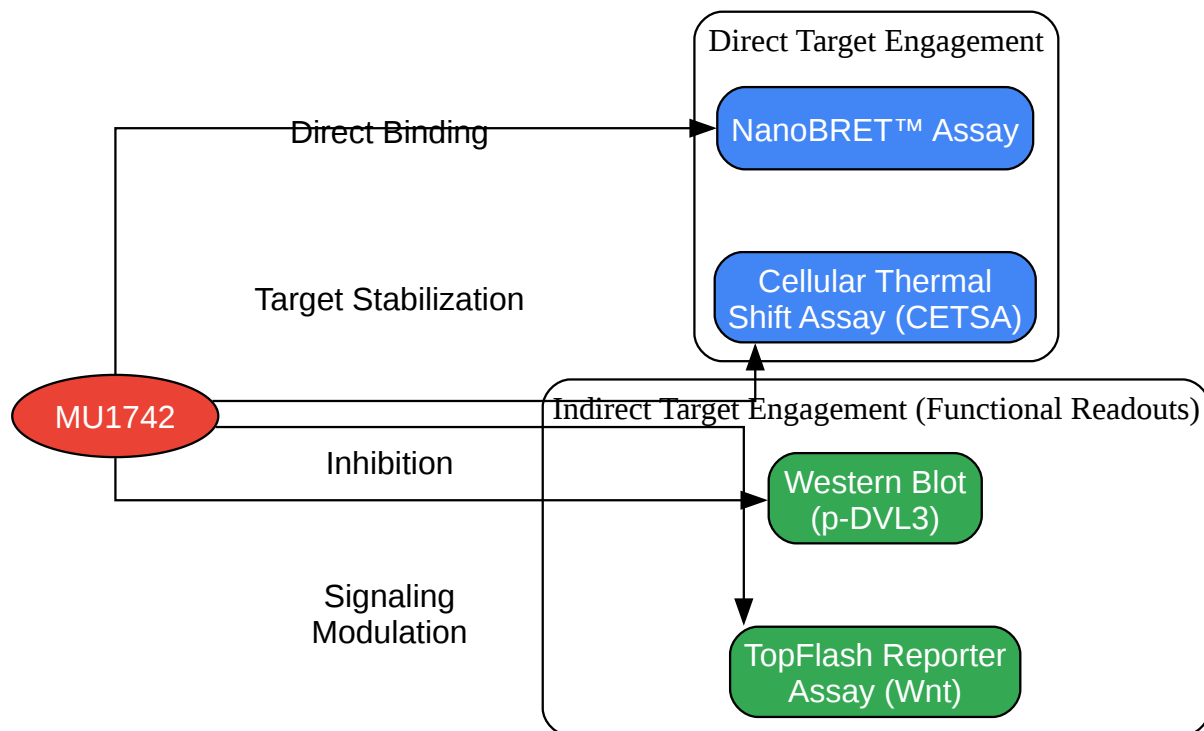
- Cell line of interest (e.g., JURKAT, HEK293)
- **MU1742** and MU2027
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibody against DVL3

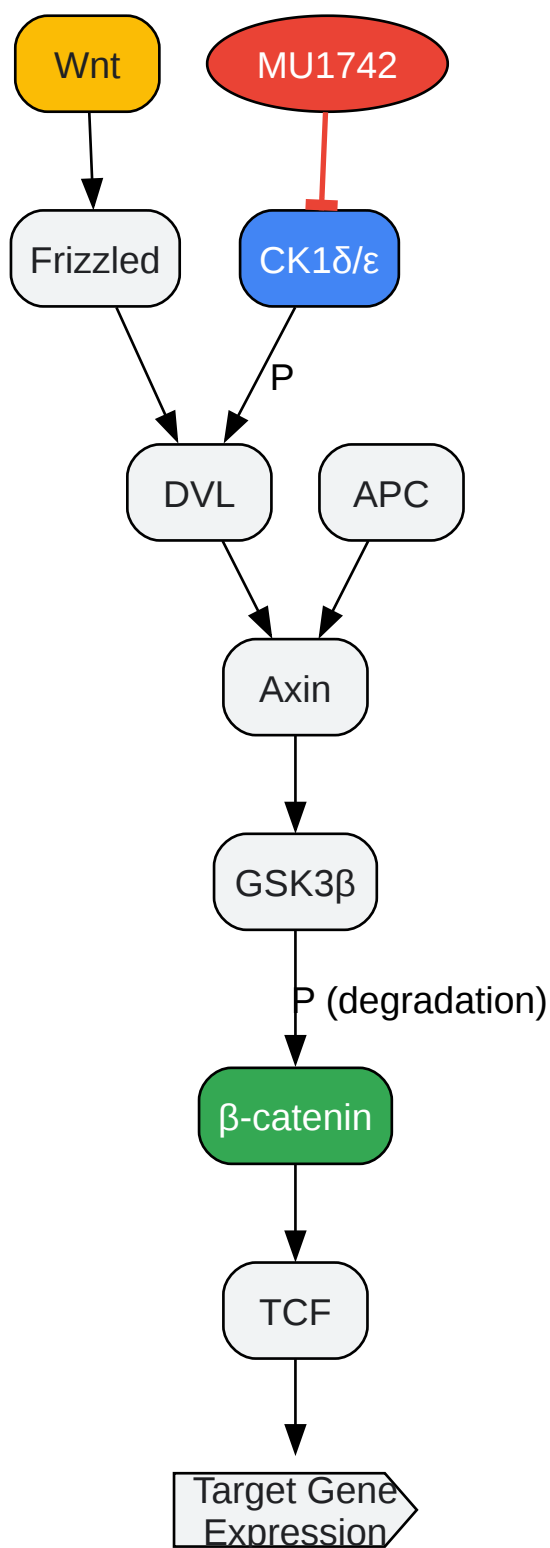
- Secondary HRP-conjugated antibody
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of **MU1742** or MU2027 for a predetermined time (e.g., 4-24 hours).
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with the primary anti-DVL3 antibody overnight at 4°C.
- Wash the membrane and incubate with the secondary antibody.
- Develop the blot using a chemiluminescent substrate and image the results. A shift in the molecular weight of the DVL3 band indicates a change in its phosphorylation state.

Visualizations





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References

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- To cite this document: BenchChem. [Technical Support Center: MU1742 Target Engagement]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856059/docs#technical-support-center-mu1742-target-engagement>]

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